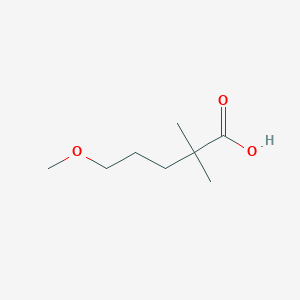![molecular formula C15H18O2 B6611922 tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 351427-09-3](/img/structure/B6611922.png)
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound features a bicyclo[1.1.0]butane core, which is a highly strained four-membered ring system, making it an intriguing subject for various chemical studies.
Preparation Methods
The synthesis of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves several steps. One common method includes the reaction of boronic esters with 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane, which is generated in situ by treating the precursor with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . This reaction is highly efficient and yields the desired product quantitatively
Chemical Reactions Analysis
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the bridgehead positions, are facilitated by the inherent strain in the bicyclo[1.1.0]butane core.
Common reagents used in these reactions include tert-butyl lithium, sec-butyl lithium, and various boronic esters . The major products formed from these reactions are often cyclobutanes or azetidines, depending on the specific reaction conditions .
Scientific Research Applications
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in strain-release chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
Industry: While specific industrial applications are limited, its role as a synthetic precursor in various chemical processes is noteworthy.
Mechanism of Action
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its ability to participate in strain-releasing reactions. The highly strained bicyclo[1.1.0]butane core allows the compound to undergo ring-opening reactions, which can lead to the formation of more stable products such as cyclobutanes or azetidines . These reactions often involve molecular targets and pathways related to the cleavage of the central strained bond .
Comparison with Similar Compounds
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be compared to other similar compounds, such as:
Bicyclo[1.1.0]butane: Shares the same core structure but lacks the tert-butyl and phenyl substituents.
1-azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBZZKSMJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
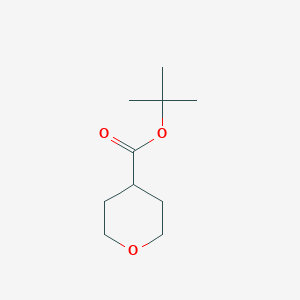
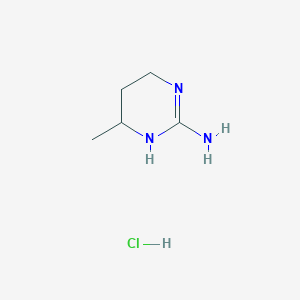
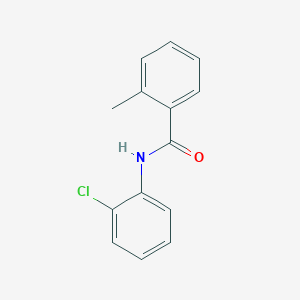
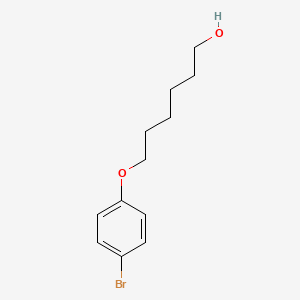
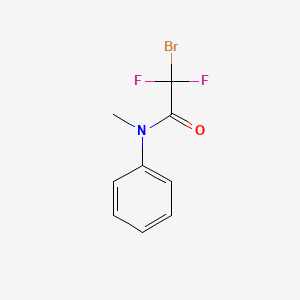
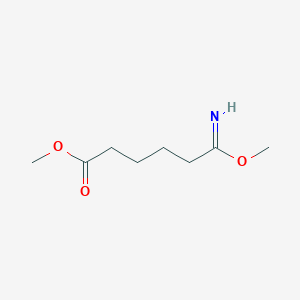
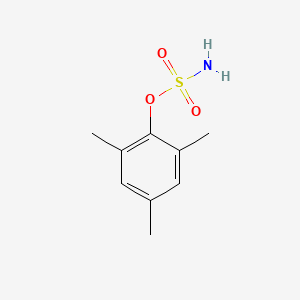
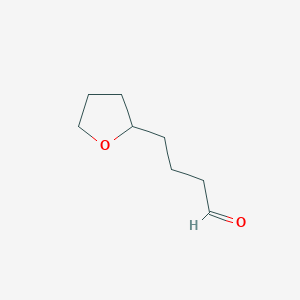
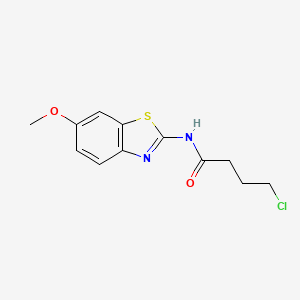
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
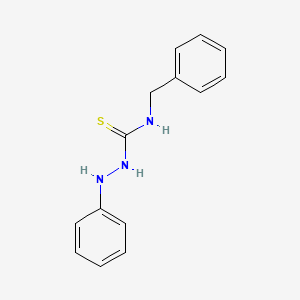
![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
